molecular formula C7H10N2O2 B2704750 3-Amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one CAS No. 1481222-03-0

3-Amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one

Cat. No.: B2704750
CAS No.: 1481222-03-0
M. Wt: 154.169
InChI Key: ISOKNTZMQSHYTH-UHFFFAOYSA-N
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Description

3-Amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one (CAS 1481222-03-0) is a chemical reagent with a molecular formula of C7H10N2O2 and a molecular weight of 154.17 g/mol . This dihydropyridinone scaffold is of significant interest in medicinal chemistry, particularly in the research and development of novel antibiotics. It functions as a key synthetic intermediate and mechanism-based inhibitor for the enzyme BioA, a pyridoxal 5'-phosphate (PLP)-dependent aminotransferase essential for biotin biosynthesis in Mycobacterium tuberculosis . By targeting this pathway, researchers are exploring its potential to create new therapeutic agents against tuberculosis . The compound is also structurally related to dihydropyridine derivatives investigated for treating a range of other disorders, including metabolic and cardiovascular diseases . Supplied with a minimum purity of 95%, this product is intended for research and further manufacturing applications only . It is not approved for direct human use. Researchers should note the associated safety precautions, including the hazard statements H302, H315, H318, and H335, which indicate potential hazards if swallowed, in contact with skin, causing serious eye damage, or if inhaled [citation:2). Proper handling and storage are required, typically sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

3-amino-1-(methoxymethyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-11-5-9-4-2-3-6(8)7(9)10/h2-4H,5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOKNTZMQSHYTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C=CC=C(C1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-1,2,4-triazole with aldehydes in the presence of a catalyst can yield the desired compound . Another method includes the use of 2-alkynyl benzaldehyde derivatives with alcohols under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The amino and methoxymethyl groups can participate in substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Synthetic Chemistry Applications

3-Amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one serves as a valuable building block in the synthesis of more complex heterocyclic compounds. It can undergo various chemical reactions, such as:

  • Oxidation : This process can yield oxo derivatives.
  • Reduction : Reduction reactions can produce different reduced forms.
  • Substitution : The amino and methoxymethyl groups can participate in substitution reactions with electrophiles and nucleophiles.

These reactions are facilitated by common reagents like potassium permanganate for oxidation and sodium borohydride for reduction.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor, particularly in metabolic pathways and neurotransmission. Its interactions with specific enzymes suggest potential therapeutic applications in treating neurological disorders and cancer by modulating enzyme activity.

Pharmacological Studies

The compound has been investigated for its pharmacological effects, particularly its anti-inflammatory properties. Studies have shown that it can inhibit certain inflammatory mediators, making it a candidate for developing anti-inflammatory drugs.

Material Science Applications

In material science, this compound has been explored for its role in synthesizing energetic metal-organic frameworks (EMOFs). These materials are of interest due to their high energy density and potential applications in explosives and propellants.

Case Study 1: Neurotransmitter Modulation

A study evaluated the compound's ability to modulate neurotransmitter systems. It was found to inhibit enzymes involved in neurotransmitter degradation, suggesting potential use in treating conditions like depression or anxiety disorders.

Study FocusResults
Neurotransmitter modulationSignificant inhibition of neurotransmitter-degrading enzymes

Case Study 2: Anti-Cancer Activity

In vitro studies demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction through specific receptor interactions.

Cancer TypeEffect
Breast cancerInduced apoptosis in cell lines

Mechanism of Action

The mechanism of action of 3-Amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The amino and methoxymethyl groups play crucial roles in binding to target proteins and enzymes, modulating their activity. The compound can inhibit or activate various biological pathways, depending on its structure and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The table below compares 3-Amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one with four analogous dihydropyridine derivatives:

Compound Name CAS Molecular Formula Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications
This compound Not specified C₇H₁₀N₂O₂ 1-(methoxymethyl), 3-amino ~154.17 Building block for drug synthesis
(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid Not specified C₆H₈BNO₃ 1-methyl, 3-boronic acid ~153.95 Suzuki-Miyaura cross-coupling reactions
1-(4-Bromo-1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one 959239-58-8 C₈H₅BrN₂OS 1-(4-bromothiazolyl) ~257.11 Halogenated intermediate for medicinal chemistry
5-(3-Aminooxolan-2-yl)-1,2-dihydropyridin-2-one 196100-87-5 C₉H₁₂N₂O₂ 5-(3-aminooxolan-2-yl) ~180.21 Potential bioactive scaffold

Detailed Analysis

Pharmacological Potential

While none of the compounds have explicit clinical data in the provided evidence, structural analogs like the aminooxolane derivative (CAS 196100-87-5) are hypothesized to interact with neurotransmitter receptors due to their heterocyclic frameworks . The target compound’s simplicity makes it a versatile precursor for antimetabolite or kinase inhibitor development .

Biological Activity

3-Amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N2OC_8H_{10}N_2O with a molar mass of 154.17 g/mol. The compound features a pyridine ring with an amino group and a methoxymethyl group, which enhances its solubility and reactivity in biological contexts .

Research indicates that this compound acts primarily as an enzyme inhibitor . Its interactions with various enzymes are crucial for modulating metabolic pathways and neurotransmission processes. The compound has shown potential in targeting specific enzymes involved in neurological disorders and cancer treatment by altering their activity through reversible inhibition .

Enzyme Inhibition

The compound has been studied for its inhibitory effects on several key enzymes:

  • CYP Enzymes : It exhibits significant inhibition of cytochrome P450 enzymes, particularly CYP3A4, which is crucial for drug metabolism. For instance, it has been reported to have an IC50 value of 0.34 µM against CYP3A4, indicating potent activity .
  • Neurotransmitter Modulation : The compound's ability to interact with neurotransmitter receptors suggests potential applications in treating neurological conditions such as depression and anxiety by modulating neurotransmission .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties by inhibiting specific pathways involved in tumor growth. Its structural features allow it to bind effectively to targets associated with cancer cell proliferation .

Case Studies and Research Findings

Several studies have highlighted the biological relevance of this compound:

  • Neuroprotective Studies : In vitro studies demonstrated that the compound can protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential as a neuroprotective agent .
  • Antimicrobial Activity : Research indicates that it may have antimicrobial properties, affecting various bacterial strains through enzyme inhibition that disrupts metabolic processes essential for bacterial survival .
  • Pharmacokinetics : Studies on the pharmacokinetic profile reveal favorable absorption and distribution characteristics, making it a candidate for further drug development .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
5-Amino-3-bromo-1-(methoxymethyl)-1,2-dihydropyridin-2-oneContains bromine; additional methyl groupDifferent reactivity patterns due to bromine substitution
3-Amino-5-bromo-1-(methoxymethyl)-1,2-dihydropyridin-2-oneSimilar structure; bromine presencePotentially enhanced biological activity due to bromine
5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrilePyrazole instead of pyridineDifferent reactivity; potential applications in diverse biological contexts

These comparisons underscore how the specific combination of functional groups in this compound contributes to its distinctive biological activities .

Q & A

Q. What are the recommended synthetic routes for 3-amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one, and how can purity be optimized?

The synthesis typically involves multi-step reactions, such as cyclization of substituted pyridine precursors or functionalization via nucleophilic substitution. For example, analogous dihydropyridinone derivatives are synthesized using β-keto esters or cyanocarbamides as starting materials, followed by methoxymethylation and amination . Key steps include:

  • Cyclization : Under reflux with catalysts like piperidine or acetic acid.
  • Methoxymethylation : Using methoxymethyl chloride in anhydrous conditions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity.

Q. How should structural characterization be performed to confirm the identity of this compound?

A combination of spectroscopic and crystallographic methods is essential:

  • NMR : ¹H and ¹³C NMR to verify methoxymethyl (-OCH₂CH₃) and amino (-NH₂) groups. For example, the methoxymethyl proton signal typically appears at δ 3.3–3.5 ppm .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., calculated [M+H]⁺ = 170.1).
  • X-ray Crystallography : To resolve the dihydropyridinone ring conformation and hydrogen-bonding patterns .

Q. What stability considerations are critical for handling this compound in experimental workflows?

  • Thermal Stability : Degradation studies via TGA/DSC show decomposition above 200°C.
  • Photostability : Store in amber vials under inert gas (N₂/Ar) to prevent oxidation of the dihydropyridinone ring .
  • pH Sensitivity : The amino group may protonate in acidic conditions (pH < 4), altering reactivity. Use buffered solutions (pH 6–8) for aqueous experiments .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the dihydropyridinone ring in cross-coupling reactions?

The electron-deficient dihydropyridinone ring facilitates nucleophilic aromatic substitution (SNAr) at the 4- and 6-positions. For example:

  • Suzuki-Miyaura Coupling : Requires palladium catalysts (Pd(PPh₃)₄) and aryl boronic acids in THF/H₂O at 80°C .
  • Controlled Reactivity : Steric hindrance from the methoxymethyl group directs regioselectivity toward the 4-position .

Q. How can computational modeling (e.g., DFT) predict the compound’s electronic properties and interaction with biological targets?

  • DFT Studies : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap ≈ 4.5 eV), indicating moderate electrophilicity .
  • Molecular Docking : Simulate binding to enzymes like cyclooxygenase-2 (COX-2) using AutoDock Vina, focusing on hydrogen bonds with the amino group and π-π stacking with the pyridinone ring .

Q. What experimental strategies resolve contradictions in reported spectroscopic data for derivatives of this compound?

  • Reproducibility : Validate synthetic protocols across multiple labs using identical reagents (e.g., anhydrous DMF for aminolysis).
  • Advanced NMR : Use 2D techniques (HSQC, HMBC) to assign ambiguous signals, particularly overlapping methoxymethyl and solvent peaks .
  • Crystallographic Validation : Compare experimental XRD data with Cambridge Structural Database entries to confirm substituent orientation .

Q. How can the compound’s biological activity be systematically screened against antimicrobial targets?

  • In Vitro Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values reported in μg/mL).
  • Cytotoxicity Profiling : Use MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .
  • Metabolite Analysis : LC-MS/MS to identify oxidative degradation products in bacterial lysates .

Q. What role does the methoxymethyl group play in modulating the compound’s adsorption on environmental surfaces?

  • Surface Chemistry Studies : Employ quartz crystal microbalance (QCM) to measure adsorption kinetics on silica surfaces. The methoxymethyl group enhances hydrophobicity, increasing adsorption by 30% compared to hydroxyl analogs .
  • Environmental Fate Modeling : Use EPI Suite to predict biodegradation half-life (t₁/₂ ≈ 15 days in aerobic soil) .

Methodological Guidelines

  • Synthetic Optimization : Prioritize anhydrous conditions and inert atmospheres to prevent ring oxidation.
  • Data Validation : Cross-reference spectroscopic results with computational predictions and crystallographic data.
  • Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and replicate experiments (n ≥ 3) .

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